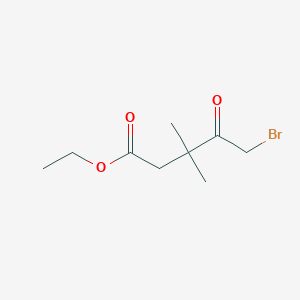

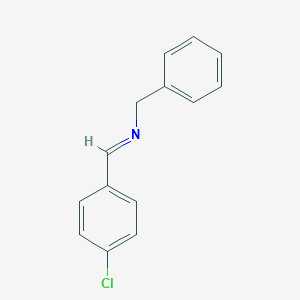

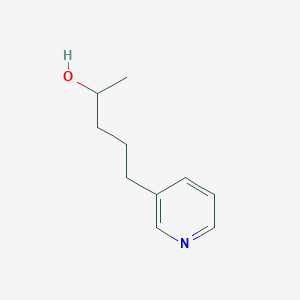

![molecular formula C6H6N2O2S B171296 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid CAS No. 1286753-94-3](/img/structure/B171296.png)

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important in the world of chemistry due to their aromaticity, which allows for many reactive positions where various reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Molecular Structure Analysis

Thiazoles have a unique structure that includes a five-member aromatic ring with a general formula of C3H3NS. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are versatile entities in actions and reactions. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The specific chemical reactions involving “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The synthesis and biological activity of azolylthioacetic acids, which include structures similar to 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid, have been extensively studied. These compounds demonstrate diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The wide range of synthesis methods and biological applications underscores the compound's versatility and potential as a basis for developing new bioactive molecules (Chornous et al., 2016).

Antioxidant and Anti-inflammatory Agents

Research focused on synthesizing novel benzofused thiazole derivatives, including those related to the pyrazolo[1,5-c]thiazole structure, has identified compounds with significant in vitro antioxidant and anti-inflammatory activities. This research demonstrates the therapeutic potential of these compounds, highlighting the role of structural modification in enhancing biological activity (Raut et al., 2020).

Building Blocks for Heterocycles

The compound and its derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, and others. The reactivity of these compounds facilitates the development of molecules with potential applications in dyes and medicinal chemistry, indicating the importance of this chemical scaffold in the synthesis of diverse heterocycles (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, closely related to 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid, are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This review underscores the biological importance of pyrazole derivatives, providing a basis for future research in medicinal chemistry (Cetin, 2020).

Development of Anticancer Agents

The role of Knoevenagel condensation products, including those derived from thiazole-based compounds, in developing anticancer agents has been highlighted. These compounds exhibit remarkable anticancer activity, showcasing the potential of thiazole derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Direcciones Futuras

Thiazoles are significant in the increasing chemical world of compounds showing notable pharmacological actions . They are present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The future directions for “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUZEOOLVTXZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

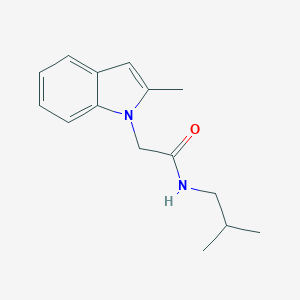

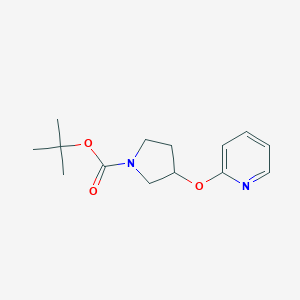

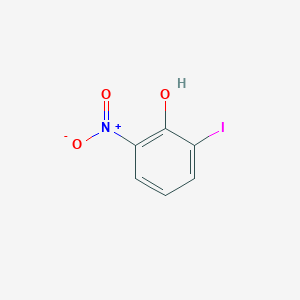

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

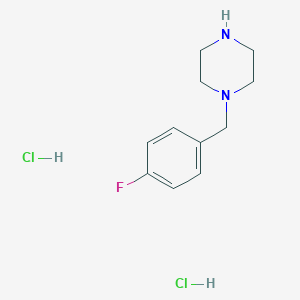

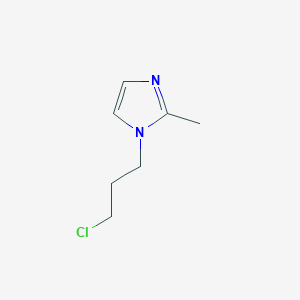

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

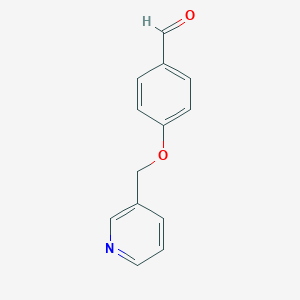

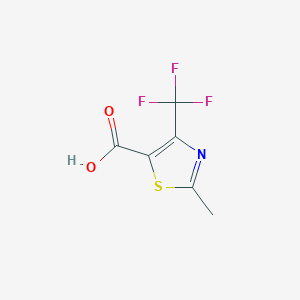

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)

![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)